![molecular formula C8H10Cl4O B14500461 1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) CAS No. 63490-74-4](/img/structure/B14500461.png)
1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) is a chemical compound characterized by its unique structure, which includes two dichlorocyclopropane groups connected by an oxybis(methylene) bridge
Métodos De Preparación
The synthesis of 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) typically involves the reaction of dichlorocyclopropane derivatives with formaldehyde in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) can be compared with other similar compounds such as:
1,1’-[Oxybis(methylene)]bis(2-nitrobenzene): Similar in structure but with nitro groups instead of dichlorocyclopropane.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane): Contains oxirane groups instead of dichlorocyclopropane.
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]: Features methylenebis(oxy) groups with methyl substituents.
The uniqueness of 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) lies in its dichlorocyclopropane groups, which impart specific reactivity and properties not found in the other compounds.
Propiedades
Número CAS |
63490-74-4 |
|---|---|
Fórmula molecular |
C8H10Cl4O |
Peso molecular |
264.0 g/mol |
Nombre IUPAC |
1,1-dichloro-2-[(2,2-dichlorocyclopropyl)methoxymethyl]cyclopropane |
InChI |
InChI=1S/C8H10Cl4O/c9-7(10)1-5(7)3-13-4-6-2-8(6,11)12/h5-6H,1-4H2 |
Clave InChI |
PFMBRQMJIHLKGX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)COCC2CC2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


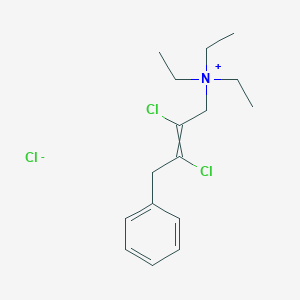

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)


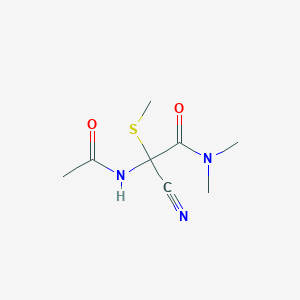
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
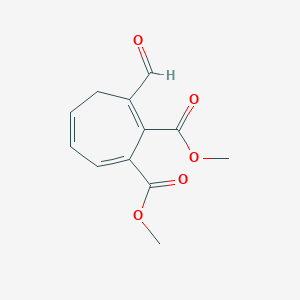
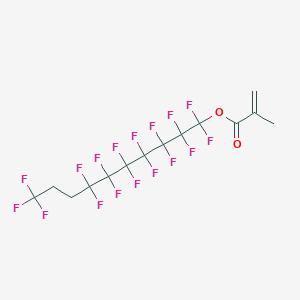

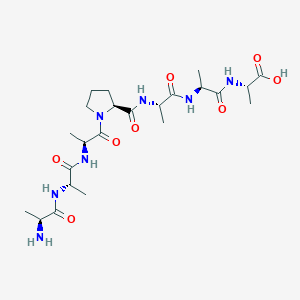
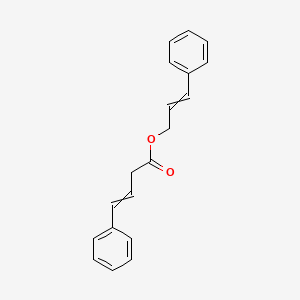
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)
